PEG3 Outperforms PEG2 and PEG4 in ERα Degradation
In a systematic linker optimization study of decoy nucleic acid-type PROTACs (LCL-ER(dec) series) targeting estrogen receptor alpha (ERα), the PEG3-containing linker demonstrated superior degradation activity compared to PEG2 and PEG4 variants. While all three homologues showed comparable binding affinity to ERα (IC50 = 30–50 nM), the PEG3 construct achieved the highest ERα degradation efficiency [1]. The PEG3 linker in this study directly corresponds to the three-unit PEG spacer present in Hydroxy-PEG3-methyl ester.
| Evidence Dimension | ERα degradation activity |
|---|---|
| Target Compound Data | PEG3 linker: Highest degradation activity (qualitative ranking) |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2): Lower degradation activity; PEG4 linker (LCL-ER(dec)-P4): Lower degradation activity |
| Quantified Difference | PEG3 > PEG2 and PEG3 > PEG4 in degradation efficiency, despite comparable binding affinity (IC50 = 30–50 nM for all three) |
| Conditions | Western blotting analysis of ERα degradation in cellular assay; LCL-ER(dec) decoy nucleic acid PROTAC system targeting IAP E3 ligase |
Why This Matters
This evidence demonstrates that linker length is not linearly correlated with degradation potency; the PEG3 motif represents a functional 'sweet spot' that cannot be predicted from binding affinity data alone, making empirical procurement of the correct PEG length essential.
- [1] MEDCHEM NEWS. Vol.33 No.2, p.24. Figure 3B: Linker structure optimization of LCL-ER(dec) PROTACs. The Pharmaceutical Society of Japan. Available at: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
